Triphenylene-d12
Description
Significance of Deuteration in Aromatic Systems for Fundamental and Applied Studies
The substitution of hydrogen with deuterium (B1214612) in aromatic systems like PAHs offers several distinct advantages for scientific investigation. Deuterated compounds, such as Triphenylene-d12, serve as ideal internal standards in analytical techniques, most notably mass spectrometry. clearsynth.comscioninstruments.com This is because they are chemically almost identical to their non-deuterated counterparts and thus exhibit similar behavior during sample preparation and analysis, including extraction, chromatography, and ionization. scioninstruments.comaptochem.com However, their increased mass allows them to be easily distinguished from the native analyte, enabling accurate quantification and correction for variations in the analytical process. clearsynth.comscioninstruments.com
Furthermore, deuteration can influence the photophysical properties of molecules. The change in mass alters vibrational modes, which can lead to reduced non-radiative decay rates and, consequently, longer excited-state lifetimes. ebi.ac.uk This "deuterium effect" is of significant interest in the study of molecular photophysics and has implications for the development of materials with tailored optical properties. In the vastness of interstellar space, the presence and abundance of deuterated PAHs provide crucial insights into the chemical evolution of the galaxy and the processes that occurred in the early solar system. nih.govnasa.govaanda.org The deuterium-to-hydrogen (D/H) ratio in these molecules can act as a tracer for their formation and processing history in various interstellar and protosolar environments. nih.govnasa.gov
Contextualizing this compound within Contemporary Polycyclic Aromatic Hydrocarbon Research
Within the broad landscape of PAH research, this compound holds a specific and important role. Its primary application is as an internal or surrogate standard for the quantitative analysis of PAHs in complex environmental samples such as sediments, water, and air particulates. tandfonline.comnih.gov The use of deuterated standards like this compound is a cornerstone of robust analytical methods, ensuring the accuracy and reliability of data in environmental monitoring programs. clearsynth.comnih.gov
Beyond its use as a standard, the unique properties of the triphenylene (B110318) structure itself make its deuterated analog a subject of interest. Triphenylene's planar and highly symmetric structure facilitates strong π-π stacking interactions, a key factor in the formation of ordered molecular assemblies. wikipedia.org This property is exploited in materials science, particularly in the development of organic electronics such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). The enhanced stability that can result from deuteration makes this compound and similar compounds valuable in creating more durable and efficient organic electronic devices.
Furthermore, studies involving this compound contribute to a deeper understanding of fundamental chemical and physical processes. For instance, spectroscopic investigations comparing this compound with its non-deuterated form help to elucidate the effects of isotopic substitution on molecular vibrations and electronic transitions. ebi.ac.ukcapes.gov.brtandfonline.com In astrochemistry, the study of deuterated PAHs, including molecules like this compound, helps to model and interpret observational data from telescopes, providing clues about the composition and chemistry of the interstellar medium. aanda.orgarxiv.org
Interactive Data Tables
Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₈D₁₂ |
| Molecular Weight | 240.36 g/mol |
| Appearance | Light yellow powder wikipedia.org |
| Boiling Point | 425 °C |
| Density | 1.2 g/cm³ |
| Isotopic Purity | ≥98% isotope.com |
Applications of this compound
| Field | Application |
| Environmental Analysis | Internal standard for PAH quantification tandfonline.comnih.govisotope.com |
| Materials Science | Component in OLEDs and nanomaterials |
| Analytical Chemistry | Isotope dilution mass spectrometry clearsynth.comscioninstruments.com |
| Spectroscopy | Study of isotopic effects on photophysics ebi.ac.uktandfonline.com |
| Astrochemistry | Tracer for interstellar chemical processes nih.govnasa.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuteriotriphenylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12/c1-2-8-14-13(7-1)15-9-3-4-11-17(15)18-12-6-5-10-16(14)18/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGBZMMZGDRARJ-AQZSQYOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C3=C(C(=C(C(=C3C4=C(C(=C(C(=C24)[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Derivatization Strategies for Triphenylene D12
Synthetic Pathways for Perdeuterated Triphenylene (B110318) Analogues
The synthesis of Triphenylene-d12, a fully deuterated version of triphenylene, is of significant interest for various scientific applications, including its use as an internal standard in environmental analysis and in the study of reaction mechanisms and material properties. medchemexpress.comisotope.com Several methods have been developed to achieve high levels of deuterium (B1214612) incorporation into the triphenylene scaffold.
General Principles and Techniques for Deuterium Incorporation
The primary goal in synthesizing this compound is to replace all twelve hydrogen atoms on the triphenylene molecule with deuterium atoms. This is typically achieved through hydrogen-deuterium (H/D) exchange reactions, where a deuterium source provides the deuterium atoms that substitute the hydrogen atoms on the aromatic rings. acs.org
Common techniques for deuterium incorporation into polycyclic aromatic hydrocarbons (PAHs) like triphenylene include:
Catalytic Deuteration: This widely used method involves reacting the non-deuterated triphenylene with deuterium gas (D₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). The reaction is typically carried out under high pressure (5–10 atm) and elevated temperatures (150–200°C) for an extended period (24–48 hours) to ensure a high degree of isotopic incorporation, often exceeding 98%. The efficiency of this method relies on the catalytic activity of the metal to facilitate the H-D exchange at the aromatic C-H sites.
Microwave-Assisted Deuteration: A more rapid and "green" approach involves the use of microwave irradiation to promote H/D exchange. acs.org For instance, a method using commercially available deuterated dimethylformamide (DMF-d7) as the deuterium source and potassium tert-butoxide as a base catalyst has been shown to be effective for the perdeuteration of PAHs. acs.org This technique can achieve high deuterium incorporation (>98%) in a much shorter reaction time (e.g., 1 hour) compared to traditional heating methods. acs.org Another microwave-assisted method utilizes Pd/C with aluminum powder in D₂O.
Acid- and Base-Catalyzed H/D Exchange: Various acid and base-catalyzed reactions have been reported for the deuteration of PAHs. acs.org These methods often require specific catalysts and reaction conditions to achieve efficient H/D exchange.
Palladium-Catalyzed Cyclization: An alternative synthetic route involves the trimerization of a pre-deuterated building block, such as deuterated benzyne (B1209423) (C₆D₄). This benzyne precursor can be generated from 2-(trimethylsilyl)phenyl triflate and a fluoride (B91410) source like cesium fluoride (CsF). The subsequent cyclization reaction yields this compound with high regioselectivity and isotopic fidelity.
Optimization of Isotopic Purity and Regioselectivity
Achieving high isotopic purity is a critical aspect of synthesizing this compound. The goal is to maximize the percentage of deuterium incorporation, ideally reaching or exceeding 98%. The choice of synthetic method and the optimization of reaction parameters are crucial for this purpose.
Factors influencing isotopic purity include:
Catalyst and Reagents: The activity of the catalyst (e.g., Pd/C) and the purity of the deuterium source (e.g., D₂ gas, D₂O, DMF-d7) directly impact the efficiency of the H/D exchange. acs.org
Reaction Conditions: Parameters such as temperature, pressure, and reaction time must be carefully controlled to drive the equilibrium towards complete deuteration. For example, in catalytic deuteration, high pressure and temperature are necessary to overcome the activation energy for C-H bond cleavage.
Substrate Accessibility: Sterically hindered positions on the triphenylene molecule may be more difficult to deuterate, potentially leading to incomplete isotopic incorporation.
Regioselectivity , the control over which specific hydrogen atoms are replaced, is also a key consideration, particularly when synthesizing partially deuterated analogues or when dealing with substituted triphenylene derivatives. While the goal for this compound is perdeuteration (deuteration at all positions), understanding regioselectivity is crucial for more complex structures. For instance, in the heterogeneous nitration of PAHs, the regioselectivity can be predicted by considering the thermodynamic stability of intermediate adducts. nih.gov Similarly, rhodium(III) chloride has been used as a catalyst for the regioselective deuteration of aromatic carboxylic acids. capes.gov.br
Validation of Isotopic Purity:
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques used to confirm the isotopic purity of this compound.
Mass Spectrometry (MS): HRMS can precisely determine the molecular weight of the deuterated compound, allowing for the calculation of the number of deuterium atoms incorporated.
NMR Spectroscopy: ¹H NMR spectroscopy is used to detect any residual proton signals. The absence of signals in the aromatic region (typically δ 7.5–8.5 ppm) indicates successful and complete deuteration. ²H NMR spectroscopy can also be employed to directly observe the deuterium signals.
The following table summarizes key aspects of different synthetic methods for this compound:
| Synthetic Method | Deuterium Source | Catalyst/Reagent | Typical Conditions | Isotopic Purity | Key Features |
| Catalytic Deuteration | D₂ gas | Pd/C | 5–10 atm, 150–200°C, 24–48 h | >98% | Widely used, efficient for perdeuteration. |
| Microwave-Assisted Deuteration | DMF-d7 | Potassium tert-butoxide | Microwave irradiation, 1 h | >98% | Rapid, uses commercially available reagents. acs.org |
| Palladium-Catalyzed Cyclization | Deuterated benzyne | Palladium catalyst | Toluene/acetonitrile, 110°C, 24 h | High | High regioselectivity and isotopic fidelity. |
Functionalization and Structural Modification of this compound Scaffolds
The planar and highly symmetric structure of triphenylene makes it a valuable scaffold for the construction of advanced molecular materials. ebi.ac.uk The functionalization of the this compound core allows for the tuning of its physical and chemical properties, opening up possibilities for its use in various applications, from organic electronics to the development of complex molecular architectures. uea.ac.uk
Introduction of Peripheral Substituents for Targeted Property Modulation
The introduction of substituents onto the periphery of the this compound ring system is a powerful strategy to modulate its properties. By carefully choosing the functional groups, researchers can influence characteristics such as solubility, liquid crystalline behavior, and electronic properties.
One of the most common approaches to functionalization is through electrophilic substitution reactions, where reagents can introduce halogen atoms or other functional groups onto the aromatic rings. However, achieving regioselectivity in these reactions can be challenging due to the high symmetry of the triphenylene core.
More controlled methods often involve the synthesis of substituted triphenylenes from functionalized precursors. For example, the palladium-catalyzed cross-coupling of a diboronic acid with a dibromide can produce unsymmetrically substituted triphenylenes. uea.ac.uk This approach allows for the introduction of a wide variety of R-groups. uea.ac.uk
The synthesis of 2,3,6,7,10,11-hexa-substituted triphenylenes (HXTPs) is of particular interest for creating discotic liquid crystals and materials for organic electronics. mit.edu These materials often exhibit self-assembly into columnar structures, which is crucial for charge transport. ebi.ac.uk For instance, triphenylene-2,3,6,7,10,11-hexathiol (B3070070) serves as a building block for metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), where the thiol groups facilitate coordination with metal ions.
The following table provides examples of how different substituents can modulate the properties of the triphenylene scaffold:
| Substituent | Property Modulated | Potential Application | Reference |
| Alkoxy chains (e.g., hexyloxy) | Solubility, Liquid crystallinity | Discotic liquid crystals | uea.ac.uk |
| Thiol groups (-SH) | Metal coordination, Electronic properties | MOFs, COFs, Catalysis | |
| Pyrrole units | Electronic communication between units | Molecular wires, Electronic materials | uea.ac.uk |
| Triazole units | Linking capabilities via "click" chemistry | Complex molecular architectures | uea.ac.uk |
| Nitro groups (-NO₂) | Electronic properties, Precursor for amines | Synthesis of functional materials | uea.ac.uk |
Integration into Polymer Structures and Covalent Architectures
The rigid, planar structure of this compound makes it an excellent building block for incorporation into larger, well-defined structures such as polymers and covalent architectures. This integration can lead to materials with enhanced thermal stability, unique electronic properties, and tailored morphologies.
Polymer Integration:
Deuteration can influence the crystallinity and morphology of polymers. In the context of conducting polymers, such as those based on poly(3-hexylthiophene), selective deuteration has been shown to affect chain stacking and crystallinity. researchgate.net While specific studies on polymers directly incorporating this compound are limited, the principles observed in other deuterated polymer systems suggest that the use of this compound as a monomer or a pendant group could influence the final properties of the resulting polymer. The π-π stacking interactions inherent to the triphenylene core are crucial for creating nanostructured materials with desirable electronic properties, and deuteration can potentially enhance conductivity and mechanical strength by influencing crystallinity.
Covalent Architectures (MOFs and COFs):
Triphenylene and its functionalized derivatives are key components in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). ebi.ac.uk These materials are characterized by their high porosity and large surface areas, making them suitable for applications in gas storage, separation, and catalysis.
MOFs: In MOFs, functionalized triphenylene ligands, such as those with carboxylate or thiol groups, coordinate to metal ions to form extended, porous networks. Triphenylene-based MOFs have shown promise for achieving high electrical conductivity. pnas.org For example, frameworks built with 2,3,6,7,10,11-hexaoxytriphenylene have demonstrated metallic conductivity. pnas.org The use of this compound in these structures could be a tool to study the framework dynamics and host-guest interactions using techniques like neutron scattering.
COFs: In COFs, triphenylene units are linked together through strong covalent bonds, forming robust, crystalline, and porous materials. The synthesis of COFs using triphenylene building blocks has been successful in creating materials for gas adsorption.
The integration of this compound into these architectures provides a unique opportunity to probe the structure-property relationships using isotope-sensitive techniques. The heavier mass of deuterium compared to hydrogen can affect vibrational modes, which can be studied using infrared and Raman spectroscopy to gain insights into the framework's properties. pnas.org
Advanced Spectroscopic Investigations of Triphenylene D12 Electronic and Vibrational Dynamics
High-Resolution Vibrational Spectroscopy.kyoto-u.ac.jpresearchgate.netannualreviews.orgliverpool.ac.ukuomustansiriyah.edu.iqanton-paar.com
High-resolution vibrational spectroscopy provides detailed insights into the molecular structure and bonding of Triphenylene-d12. uni-graz.at Techniques such as infrared and Raman spectroscopy are pivotal in characterizing the vibrational modes of this molecule. researchgate.netarxiv.org
Infrared Spectroscopic Analysis of Deuterium-Specific Modes.kyoto-u.ac.jpresearchgate.netliverpool.ac.uk
Infrared (IR) spectroscopy is a powerful tool for investigating the vibrational modes of molecules that involve a change in dipole moment. uomustansiriyah.edu.iq In the case of this compound, the substitution of hydrogen with deuterium (B1214612) atoms leads to characteristic shifts in the vibrational frequencies, allowing for the specific analysis of deuterium-related modes.
The C-D stretching vibrations in this compound occur at lower frequencies compared to the C-H stretching vibrations in its non-deuterated counterpart, Triphenylene-h12, due to the heavier mass of deuterium. ukaea.uk This isotopic shift is a well-established principle in vibrational spectroscopy. su.se Out-of-plane vibrations are also significantly influenced by deuteration. annualreviews.org These modes, which involve the movement of atoms perpendicular to the plane of the aromatic rings, are crucial for understanding the molecule's flexibility and intermolecular interactions.
| Vibration Type | Description |
| C-D Stretching | Involves the change in the length of the Carbon-Deuterium bond. |
| Out-of-Plane Vibrations | Involve the movement of atoms perpendicular to the molecular plane. |
Dichroism studies on polycrystalline samples of this compound, which measure the differential absorption of polarized light, have been instrumental in assigning the infrared active modes. researchgate.netresearchgate.net By analyzing the dichroic behavior of the infrared bands, researchers can determine the orientation of the transition dipole moments associated with specific vibrations relative to the crystal axes. researchgate.net This information is vital for a complete assignment of the vibrational spectrum and for understanding the molecular arrangement in the solid state. researchgate.net
C-D Stretching and Out-of-Plane Vibrations
Raman Spectroscopic Characterization of Molecular Vibrations.kyoto-u.ac.jpresearchgate.net
Raman spectroscopy, which is sensitive to changes in polarizability, provides complementary information to infrared spectroscopy. arxiv.orglibretexts.org It is particularly effective for studying the vibrations of the carbon skeleton in aromatic molecules like this compound. anton-paar.com
Studies on materials containing triphenylene (B110318) units have revealed anomalous features in their Raman spectra, including discontinuities in the Raman shifts and intensities of certain bands. These anomalies are often observed at specific temperatures and can be indicative of structural phase transitions within the material. For instance, in some lanthanide metal-organic frameworks incorporating triphenylene-based linkers, clear discontinuities in Raman shifts are observed near the incommensurate transition temperature.
The observed anomalies in Raman spectra can be correlated with charge redistribution phenomena within the molecule or the crystal lattice. mdpi.com The shifts and changes in intensity of Raman bands associated with the triphenylene core vibrations can signify a redistribution of charges within the linker and the framework. This suggests that Raman spectroscopy can be a sensitive probe of electronic effects that accompany structural changes in these systems.
Anomalous Features and Discontinuities in Raman Shifts
Normal Coordinate Analysis and Force Field Calculations
Normal coordinate analysis (NCA) and the generation of associated force fields are powerful computational tools for the detailed interpretation of the vibrational spectra of molecules. For complex polycyclic aromatic hydrocarbons like this compound, NCA provides a method to assign observed spectral bands to specific molecular motions. The analysis involves calculating the vibrational frequencies and normal modes of the molecule based on a theoretical model of the intra-molecular forces.
In the study of this compound, a normal-coordinate calculation has been performed for the in-plane vibrational modes. researchgate.netresearchgate.net This type of analysis is crucial for understanding the fundamental vibrations of the molecule's planar structure. More contemporary approaches have also utilized density functional theory (DFT) methods, such as CAM-B3LYP/6-311++G(d,p), to calculate the structures and vibrational frequencies of triphenylene and its isotopologues. researchgate.net These calculations provide a comprehensive picture of the vibrational landscape, which is essential for interpreting high-resolution spectroscopic data.
A critical validation of any force field calculation is the degree of agreement between the computationally predicted vibrational frequencies and those observed experimentally through techniques like infrared (IR) and Raman spectroscopy. For this compound and its non-deuterated counterpart, triphenylene-h12, studies have reported a satisfactory agreement between the observed and calculated frequencies. researchgate.netkyoto-u.ac.jp
This concordance allows for confident assignment of the fundamental vibrations. researchgate.net For instance, in jet-cooled spectra of this compound, the observed vibrational energies in the first excited singlet state (S1) are in good agreement with the calculated values, allowing for the assignment of several key vibronic bands. kyoto-u.ac.jp The accuracy of these calculations can often be enhanced by applying a scaling factor to the calculated frequencies to better match the experimental data, a common practice in computational spectroscopy. researchgate.net The deviation between theoretical and experimental values is often quantified using metrics like Mean Absolute Error (MAE) or Root Mean Squared Error (RMSE). mdpi.com
| Molecule | Vibrational Mode (Symmetry) | Observed Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Reference |
|---|---|---|---|---|
| Triphenylene-h12 | ν4 (e') | 351 | N/A | kyoto-u.ac.jp |
| This compound | ν4 (e') | 341 | N/A | kyoto-u.ac.jp |
| Triphenylene-h12 | ν5 (e') | 655 | N/A | kyoto-u.ac.jp |
| This compound | ν5 (e') | 624 | N/A | kyoto-u.ac.jp |
| Triphenylene-h12 | ν6 (e') | 744 | N/A | kyoto-u.ac.jp |
| This compound | ν6 (e') | 718 | N/A | kyoto-u.ac.jp |
A significant aspect of molecular mechanics is the principle of transferability, where a set of force field parameters developed for one molecule can be successfully applied to a range of related molecules. wustl.edunih.gov This is particularly useful for large molecules where developing a unique force field from scratch is computationally prohibitive.
In the case of this compound, a notable example of this approach is the use of a force field transferred from anthracene (B1667546) to perform the normal-coordinate calculation of its in-plane modes. researchgate.netresearchgate.net Anthracene, being a smaller, well-characterized polycyclic aromatic hydrocarbon, provides a reliable set of parameters for bond stretches, angle bends, and other interactions that are chemically similar to those in triphenylene. The successful application of this transferred force field, as evidenced by the good agreement between calculated and observed frequencies, validates this approach and highlights the chemical similarities in the force constants of these benzenoid systems. researchgate.netcolab.ws
Vibrational analysis provides critical insights into vibronic coupling—the interaction between electronic and vibrational motion. whiterose.ac.uk In molecules with high symmetry like triphenylene (D3h), certain electronic transitions can be formally symmetry-forbidden. kyoto-u.ac.jp The S₁ ← S₀ electronic transition in triphenylene is one such forbidden transition. kyoto-u.ac.jpnih.gov
However, these transitions can gain intensity through vibronic coupling, where a non-totally symmetric vibration distorts the molecule's symmetry and makes the transition allowed. Vibrational analysis of this compound spectra reveals that the S₁ ← S₀ transition is dominated by vibronic bands, particularly those involving vibrations of e' symmetry. kyoto-u.ac.jptandfonline.com These e' modes are the "promoting modes" that effectively allow the otherwise forbidden electronic transition to be observed. The analysis of phosphorescence spectra further indicates that e' vibrational bands are prominent, pointing to a complex vibronic coupling scheme for intensity borrowing. tandfonline.com These findings demonstrate that vibrational analysis is indispensable for understanding the appearance and structure of the electronic spectra of highly symmetric molecules like this compound. kyoto-u.ac.jp
Transferability of Force Fields from Related Systems
Excited State Photophysics and Non-Radiative Processes
The photophysics of this compound is characterized by the competition between radiative processes (fluorescence) and non-radiative processes that deactivate the excited state without emitting light. annualreviews.org Deuteration plays a key role in these dynamics; replacing hydrogen with deuterium alters vibrational modes and can reduce the rates of non-radiative decay, often leading to longer excited-state lifetimes compared to the hydrogenated analogue. For this compound, a significant finding is that at higher vibrational energy levels within the excited state, non-radiative processes become extremely efficient. nih.govebi.ac.uk Studies have shown that the main non-radiative decay pathway is internal conversion (IC) from the first excited singlet state (S₁) directly to the ground state (S₀). nih.govebi.ac.uk
The dynamics of the first excited singlet state (S₁) of this compound are governed by its ¹A₁' symmetry in the D3h point group. kyoto-u.ac.jp The electronic transition from the ground state (S₀ ¹A₁') to the S₁ state is symmetry-forbidden, a key factor that dictates its photophysical behavior. kyoto-u.ac.jpnih.gov The state is therefore accessed primarily through vibronic coupling, as discussed previously.
Once populated, the S₁ state can decay via fluorescence or non-radiative pathways. A striking feature of this compound's S₁ dynamics is the strong dependence of its decay channels on the amount of vibrational energy. At higher vibrational levels within the S₁ manifold, the fluorescence quantum yield drops dramatically. nih.govebi.ac.uk This indicates that the rate of non-radiative decay, specifically internal conversion, increases rapidly with vibrational excitation, becoming the dominant deactivation channel. nih.govebi.ac.uk
To probe the intricate details of the S₁ state, high-resolution spectroscopic techniques are employed under supersonic jet conditions. louisville.edu This method cools molecules to very low rotational and vibrational temperatures, minimizing spectral congestion and allowing for the resolution of individual vibronic transitions.
Fluorescence excitation spectra of jet-cooled this compound have been recorded by monitoring the total fluorescence as a function of the excitation laser wavelength. kyoto-u.ac.jpnih.gov A key observation in these spectra is the absence of the 0-0 band (the pure electronic transition), which confirms the forbidden nature of the S₁ ← S₀ transition. kyoto-u.ac.jpnih.gov The spectrum instead consists of a series of vibronic bands corresponding to the excitation of specific vibrational modes, primarily of e' symmetry, coupled with the electronic transition. kyoto-u.ac.jp
Dispersed fluorescence spectroscopy, where the laser is tuned to a specific vibronic absorption band and the resulting emission is spectrally resolved, provides complementary information about the vibrational structure of the ground electronic state. louisville.edu For this compound, a crucial finding from these jet-cooled studies is that the intensity of the vibronic bands in the fluorescence excitation spectrum becomes markedly weaker in the high-energy region. nih.govebi.ac.uk This observation provides direct evidence for a very low fluorescence quantum yield at higher vibrational levels, confirming that a rapid non-radiative process, identified as internal conversion to the S₀ state, dominates the decay dynamics under these conditions. nih.govebi.ac.uk
| Spectroscopic Technique | Key Observation | Interpretation | Reference |
|---|---|---|---|
| Fluorescence Excitation | 0-0 band is missing. | The S₁ ← S₀ electronic transition is symmetry-forbidden. | kyoto-u.ac.jpnih.gov |
| Fluorescence Excitation | Spectrum is composed of vibronic bands. | Transition intensity is derived from vibronic coupling, primarily with e' modes. | kyoto-u.ac.jp |
| Fluorescence Excitation | Vibronic bands are markedly weak at high excess energy. | Fluorescence quantum yield is very low at high S1 vibrational levels. | nih.govebi.ac.uk |
| Dispersed Fluorescence / Excitation | Weak fluorescence at high energy. | Rapid non-radiative decay (internal conversion) dominates at high vibrational levels. | nih.govebi.ac.uk |
Singlet State (S1) Dynamics
Investigation of Radiationless Transitions and Internal Conversion Mechanisms
Studies on this compound have revealed that at high vibrational levels within the first excited singlet state (S1), radiationless transitions become a dominant de-excitation pathway. ebi.ac.uknih.gov This is evidenced by the marked weakening of vibronic bands in the high-energy region of the fluorescence excitation spectrum of jet-cooled this compound. ebi.ac.uknih.govkyoto-u.ac.jp The primary mechanism for this rapid radiationless transition is believed to be internal conversion to the ground state (S0). ebi.ac.uknih.gov
The potential for nonplanar structural distortions in the excited state is also considered a contributing factor that could enhance these radiationless processes. ebi.ac.uknih.gov Such distortions can lead to a mixing of in-plane and out-of-plane molecular orbitals and vibrational modes, thereby facilitating non-radiative decay channels. kyoto-u.ac.jp The rate of these transitions is governed by the energy gap between the electronic states and the Franck-Condon factors, as described by the Fermi Golden Rule. echemi.com
Determination of Fluorescence Quantum Yields at High Vibrational Levels
The investigation into radiationless transitions directly informs the fluorescence quantum yields at high vibrational levels. For this compound, the observed weakness of vibronic bands at higher energies within the S1 state indicates a significantly low fluorescence quantum yield in this regime. ebi.ac.uknih.govdntb.gov.ua This is a direct consequence of the rapid radiationless transitions, primarily internal conversion, that outcompete the radiative decay (fluorescence). ebi.ac.uknih.gov As the vibrational energy increases, the rate of internal conversion to the S0 state becomes more efficient, leading to a decrease in the number of molecules that return to the ground state via photon emission.
Triplet State (T1) Characterization
The lowest triplet state (T1) of this compound has been extensively studied to understand its electronic structure and dynamics. These investigations provide crucial insights into processes like intersystem crossing and phosphorescence.
Electron Paramagnetic Resonance (EPR) Absorption Studies
Electron Paramagnetic Resonance (EPR) spectroscopy has been a powerful tool for probing the triplet state of this compound. aip.org By orienting the molecules in a single crystal host, such as symmetric dodecahydrotriphenylene, detailed information about the triplet state's magnetic properties can be obtained. aip.org
EPR studies have allowed for the determination of the zero-field splitting (ZFS) parameters, D and E, which describe the splitting of the triplet sublevels in the absence of an external magnetic field. aip.org The D parameter relates to the axial symmetry of the spin-spin interaction, while the E parameter reflects the rhombic, or lower symmetry, component.
A key finding is the complex temperature dependence of these parameters for this compound. aip.org The magnitude of the D parameter does not show a simple monotonic increase with decreasing temperature, as might be expected. aip.org The temperature dependence of the E parameter is even more intricate. aip.org This behavior suggests that the local environment and molecular dynamics play a significant role in determining the electronic structure of the triplet state. The temperature sensitivity of ZFS parameters is a known phenomenon and can be influenced by factors such as structural changes and variations in the crystal field. chemrxiv.orgnih.govrsc.org
Below is an interactive table summarizing the qualitative temperature dependence of the ZFS parameters for this compound.
| ZFS Parameter | Temperature Dependence |
| D | Complex, non-monotonic decrease with increasing temperature |
| E | Highly complex and even more so than D |
Table 1: Qualitative Temperature Dependence of Zero-Field Splitting Parameters for this compound. aip.org
EPR investigations have revealed that this compound molecules can adopt multiple orientations within the host crystal. aip.org This is significant as it indicates that the guest molecules experience different local crystal fields, which in turn affects their triplet state properties. The observation of distinct sets of ZFS parameters for different molecular orientations provides evidence for this. aip.org Furthermore, some of the observed splittings were found to change over time before stabilizing, suggesting a rearrangement of the guest molecules within the host lattice. aip.org The crystal field can induce mixing between different electronic states, influencing the magnitude of the ZFS parameters and potentially contributing entirely to the E value. aip.orgdtic.mil
Analysis of Zero-Field Splitting Parameters (D and E) and their Temperature Dependence
Microwave Induced Delayed Phosphorescence (MIDP)
Microwave Induced Delayed Phosphorescence (MIDP) is another technique used to study the lowest triplet state of triphenylene. tandfonline.com This method involves perturbing the populations of the triplet sublevels with microwaves and observing the resulting changes in the delayed phosphorescence. Through MIDP, the relative radiative decay rates from the individual triplet sublevels (Tx, Ty, Tz) can be determined. tandfonline.com
For the 0,0 band of the phosphorescence spectrum, the relative radiative decay rates were found to follow the order kxr ≫ kyr > kzr. tandfonline.com For the vibronic bands involving e' vibrational modes, the relationship is kxr ≃ kyr ≫ kzr. tandfonline.com This indicates that the spin sublevels gain their radiative character through mechanisms analogous to those in benzene (B151609). tandfonline.com
T←S Photo-Excitation Spectroscopy and Vibronic Coupling Schemes
The lowest triplet state (T1) of this compound has been a subject of detailed spectroscopic studies to understand its electronic structure and the mechanisms governing transitions to and from this state. The T←S (triplet-singlet) photo-excitation spectrum, which reveals the vibrational structure of the excited triplet state, has been found to be markedly different from the mirror image of the phosphorescence emission spectrum. tandfonline.com This observation points to a more intricate vibronic coupling scheme for the intensity borrowing in the absorption process compared to the emission process. tandfonline.com
Vibronic coupling refers to the interaction between electronic and vibrational motions in a molecule. In the case of this compound, the T1 state is of ³A'₂ symmetry, and it can couple with higher energy triplet states, such as the T2 state of ³E' symmetry, through specific vibrational modes. researchgate.net This coupling, often described as a pseudo-Jahn-Teller effect, is crucial for understanding the intensity of formally forbidden electronic transitions. researchgate.net
Theoretical analyses of the T1 ← S0 excitation spectra of both triphenylene-h12 and this compound have been successfully carried out by considering this interstate pseudo-Jahn-Teller coupling. researchgate.net A simplified model that accounts for the vibronic coupling between the T1 and T2 states via one C-C-H (or C-C-D) bending and two C=C stretching vibrations has been shown to satisfactorily analyze the structure of the excitation spectrum. tandfonline.com The deuteration in this compound leads to shifts in the vibrational frequencies, which are reflected in the T←S excitation spectrum. Specifically, vibronic bands are shifted by approximately 10 cm⁻¹ relative to the non-deuterated triphenylene-h12 due to these deuterium-induced reductions in vibrational frequencies.
The phosphorescence spectrum, which maps the vibrational levels of the ground state, is dominated by vibronic bands involving e' modes, with a particularly intense band observed at 0–1624 cm⁻¹. tandfonline.com The difference between the absorption and emission spectra underscores the different selection rules and vibronic coupling pathways active in the two processes. While emission is primarily facilitated by certain vibrational modes, the absorption process appears to involve a more complex interplay of multiple vibrational modes mediating the coupling between different electronic states. tandfonline.com
Relative Radiative Decay Rates of Triplet Spin Sublevels
The lowest triplet state of a molecule is split into three distinct spin sublevels (Tx, Ty, Tz) even in the absence of an external magnetic field, due to spin-spin and spin-orbit coupling interactions. The rates at which these sublevels decay radiatively to the singlet ground state can provide profound insights into the mechanisms of phosphorescence. These rates are highly anisotropic, meaning they differ significantly for each sublevel.
For triphenylene, studies using methods like microwave induced delayed phosphorescence (MIDP) have determined the relative radiative decay rates (kʳ) for the individual spin sublevels. tandfonline.com These experiments, conducted at very low temperatures, have established a clear order for the decay rates associated with the 0,0 band of the phosphorescence spectrum.
The radiative activity of the triplet spin sublevels is "borrowed" from allowed singlet-singlet transitions via spin-orbit coupling. The specific symmetry of the spin sublevels and the involved singlet states determines which sublevels will have non-zero radiative decay rates. The observed order of decay rates in triphenylene suggests that the mechanisms conferring radiative character to the spin sublevels are similar to those in benzene. tandfonline.com
For the origin (0,0) band of the phosphorescence spectrum, the relative radiative decay rates are found to be in the order:
kʳₓ ≫ kʳy > kʳz tandfonline.com
This indicates that the Tₓ sublevel is the most radiatively active.
For vibronic bands involving e' vibrations, the relationship changes slightly to:
kʳₓ ≃ kʳy ≫ kʳz tandfonline.com
This change suggests that vibronic coupling plays a significant role in redistributing the radiative character among the spin sublevels for these transitions. The total decay constants (including both radiative and non-radiative pathways) have also been determined, providing a complete picture of the triplet state kinetics.
| Transition | Relative Radiative Decay Rate Order |
| 0,0 Band | kʳₓ ≫ kʳy > kʳz tandfonline.com |
| e' Vibronic Bands | kʳₓ ≃ kʳy ≫ kʳz tandfonline.com |
Charge Transport Phenomena in Triphenylene D12 Based Systems
Theoretical Frameworks for Charge Carrier Mobility
The movement of charges in organic semiconductors like triphenylene-d12 is a complex process governed by the interplay of molecular structure, electronic properties, and intermolecular interactions. cecam.orgrsc.org Theoretical models are crucial for understanding and predicting the charge carrier mobility in these materials. Two prominent frameworks, Marcus charge transfer theory and kinetic Monte Carlo simulations, provide valuable insights into these phenomena.
Application of Marcus Charge Transfer Theory to Organic Semiconductors
Marcus theory, originally developed for electron transfer reactions in solution, has been widely adapted to describe charge hopping in organic semiconductors. tu-dresden.detu-dortmund.deaip.org This theory posits that charge transfer is a thermally activated process where a charge carrier, localized on one molecule, moves to an adjacent molecule. ucl.ac.ukresearchgate.net The rate of this transfer is determined by two key parameters: the electronic coupling (or transfer integral) between the molecules and the reorganization energy. aip.orgresearchgate.net
The electronic coupling, denoted as V, quantifies the orbital overlap between neighboring molecules and is highly sensitive to their relative distance and orientation. aip.org A larger electronic coupling facilitates more efficient charge transfer. The reorganization energy, λ, represents the energy required to distort the geometry of the molecules and the surrounding medium upon charge transfer. aip.orgresearchgate.net It has two components: an intramolecular part related to the relaxation of the charged molecule's geometry and an intermolecular part associated with the polarization of the surrounding molecules. diva-portal.org
According to Marcus theory, the charge transfer rate (k) can be expressed as:
k = (2π/ħ) * |V|² * (1/√(4πλk_B T)) * exp(-(λ + ΔG⁰)² / (4λk_B T))
where:
ħ is the reduced Planck constant
k_B is the Boltzmann constant
T is the temperature
ΔG⁰ is the change in Gibbs free energy for the charge transfer reaction
Kinetic Monte Carlo Simulations for Elucidating Charge Transport Pathways
To bridge the gap between molecular-level charge transfer events and macroscopic charge mobility, kinetic Monte Carlo (KMC) simulations are a powerful tool. ucl.ac.ukmpg.de KMC simulations model the stochastic movement of charge carriers through a lattice of molecules. researchgate.net The hopping rates between adjacent sites are typically calculated using Marcus theory. diva-portal.orgmpg.de
The KMC methodology involves the following steps:
System Generation: A morphological model of the organic semiconductor is created, often using molecular dynamics simulations to obtain realistic molecular arrangements and packing. ucl.ac.ukdiva-portal.org
Rate Calculation: The charge transfer rates between all neighboring molecules are calculated based on their relative positions and orientations. mpg.de
Carrier Propagation: A charge carrier is introduced into the system and allowed to hop from molecule to molecule. The direction and timing of each hop are determined probabilistically based on the calculated hopping rates. researchgate.net
Mobility Calculation: By tracking the trajectory of the charge carrier over a long period under an applied electric field, the bulk charge carrier mobility can be calculated. cecam.orgucl.ac.uk
Molecular and Supramolecular Engineering for Enhanced Conductivity
The conductivity of triphenylene-based systems can be significantly influenced by tailoring their molecular and supramolecular structures. researchgate.netrsc.org Strategic modifications at the molecular level and control over the self-assembly of these molecules can lead to enhanced charge transport properties. rsc.org
Influence of Molecular Organization and π-π Stacking Interactions on Carrier Transport
The efficiency of charge transport along these columns is strongly dependent on the degree of overlap between the π-orbitals of adjacent molecules. researchgate.net A shorter π-π stacking distance generally leads to a larger electronic coupling and, consequently, higher charge carrier mobility. oup.com The relative orientation of the stacked molecules also plays a crucial role. A cofacial arrangement, where the molecules are directly on top of each other, can maximize π-orbital overlap. rsc.org
Role of Deuteration in Modulating Charge Carrier Dynamics and Device Lifetimes
Beyond charge transport, deuteration has been shown to enhance the operational stability and lifetime of organic electronic devices, such as organic light-emitting diodes (OLEDs). The increased mass of deuterium (B1214612) can lead to greater stability of C-D bonds compared to C-H bonds, making the molecule more resistant to degradation processes.
Mechanisms of Anisotropic Charge Transfer
Charge transport in columnar liquid crystalline phases of triphenylene (B110318) derivatives is highly anisotropic. mdpi.comresearchgate.net The mobility of charge carriers is significantly higher along the axis of the columns compared to the directions perpendicular to them. mdpi.com This anisotropy is a direct consequence of the molecular organization.
Within the columns, the close π-π stacking of the triphenylene cores provides a continuous pathway for efficient charge transport. researchgate.net In contrast, the transport of charge between adjacent columns is much less efficient. This is because the insulating side chains surrounding the aromatic cores create a larger separation and weaker electronic coupling between columns. escholarship.org
The degree of anisotropy can be influenced by the specific packing arrangement of the columns. For example, in a hexagonal columnar phase, the charge transport is predominantly one-dimensional along the column axes. mdpi.com Theoretical calculations and experimental measurements have confirmed this highly directional nature of charge transport in triphenylene-based materials. researchgate.networldscientific.com Understanding and controlling this anisotropy is crucial for the design of organic electronic devices where directional charge flow is desired.
Reorganization Energies and Transfer Integrals: Computational Predictions and Experimental Validation
The efficiency of charge transport in organic semiconductor materials, such as this compound, is fundamentally governed by two key microscopic parameters: the reorganization energy (λ) and the electronic coupling, also known as the transfer integral (J). The reorganization energy represents the energy required for the geometric relaxation of a molecule upon gaining or losing a charge, while the transfer integral quantifies the strength of the electronic interaction between adjacent molecules, which facilitates charge hopping.
Computational studies, primarily using density functional theory (DFT), have been instrumental in predicting these parameters for triphenylene-based systems. tudelft.nl While specific computational data for the deuterated analogue, this compound, is not extensively detailed in the literature, the results for unsubstituted triphenylene provide a crucial baseline. The primary effect of deuteration is the alteration of molecular vibrational modes associated with C-H bonds. This change can influence the inner-sphere component of the reorganization energy, as it is directly tied to the energy of vibrational relaxation.
Theoretical models for charge transport require precise values for transfer integrals and site energies (the energy of a charge localized on a single molecule) as a function of the molecular arrangement. researchgate.net DFT calculations have been employed to determine these parameters directly from the matrix elements of the Kohn-Sham Hamiltonian. tudelft.nl This approach is considered more accurate than estimations derived from the energy splitting of the highest occupied molecular orbitals (HOMOs), as it properly accounts for the non-zero spatial overlap between orbitals on adjacent molecules. tudelft.nl
The transfer integrals and site energies are highly sensitive to the relative conformation of neighboring molecules, including the twist angle (α), stacking distance (ΔZ), and lateral slide distance (ΔX). tudelft.nl Computational studies on triphenylene dimers show that these parameters fluctuate significantly with changes in molecular geometry, which in turn explains the differences in experimentally observed charge carrier mobilities in different material phases. tudelft.nlmdpi.com
| Conformational Parameter | Value | Transfer Integral (J) (meV) |
|---|---|---|
| Twist Angle (α) at ΔZ = 3.5 Å | 0° | -159.5 |
| 45° | -10.3 | |
| 60° | -50.5 | |
| Stacking Distance (ΔZ) at α = 45° | 3.3 Å | -23.7 |
| 3.5 Å | -10.3 | |
| 3.7 Å | -4.3 |
Experimental validation of these computational predictions often involves indirect measurement through charge carrier mobility. Techniques such as Time-of-Flight (TOF) and Pulse-Radiolysis Time-Resolved Microwave Conductivity (PR-TRMC) have yielded hole mobility values for triphenylene derivatives in the range of 10⁻³ to 10⁻¹ cm² V⁻¹ s⁻¹ in the liquid crystalline phase. researchgate.net Furthermore, comparative spectroscopic studies, such as infrared and Raman spectroscopy of crystalline triphenylene and this compound, provide experimental data on the vibrational modes, which is essential for validating the computational models and understanding the effects of deuteration. liverpool.ac.uk
Design Principles for High-Mobility Organic Photodetectors
The development of high-mobility organic photodetectors (OPDs) is guided by a set of core design principles aimed at optimizing the conversion of light into an electrical signal. These devices rely on organic materials that can efficiently absorb photons, generate charge carriers (excitons), and transport these charges to the electrodes. Triphenylene-based systems, including this compound, possess several characteristics that align with these principles.
A primary requirement for a high-performance OPD is a semiconductor material with high charge carrier mobility. carnegiescience.edu Triphenylene derivatives are well-known for their excellent hole transport properties, which arise from the formation of one-dimensional π-stacked columnar structures in their discotic liquid crystalline phases. mdpi.com This molecular arrangement facilitates efficient charge migration along the columns. The planar and highly symmetric structure of the triphenylene core is conducive to effective π-π stacking, a critical factor for achieving high conductivity. wikipedia.org
Another key principle is the efficient absorption of light over a specific spectral range. carnegiescience.edu While triphenylene itself has a defined absorption spectrum, its derivatives can be chemically modified to tune their optoelectronic properties for targeted applications, from UV to visible light detection. researchgate.net For instance, triphenylene units have been incorporated into donor-acceptor dyads and triads to control energy and charge transfer processes upon photoexcitation. researchgate.netrsc.org
Minimizing the dark current—the electrical current that flows through the photodetector in the absence of light—is crucial for achieving high sensitivity and a large dynamic range. tudelft.nl The intrinsic properties of the organic semiconductor and the quality of the interfaces between the different layers in the device structure play a significant role in determining the level of dark current.
| Design Principle | Objective | Relevance of this compound Based Systems |
|---|---|---|
| High Charge Carrier Mobility | Efficient transport of photogenerated charges to the electrodes. | The triphenylene core forms ordered columnar structures ideal for 1D charge transport. mdpi.com |
| Efficient Light Absorption | Maximize the generation of excitons for a given light intensity. | Triphenylene derivatives can be functionalized to absorb light in the desired spectral region. researchgate.netresearchgate.net |
| Low Dark Current | Increase sensitivity (detectivity) and signal-to-noise ratio. | The intrinsic high purity and ordered packing of triphenylene films can contribute to lower leakage currents. |
| High Photostability | Ensure long operational lifetime and reliable performance. | Deuteration in this compound can reduce non-radiative decay pathways and enhance stability against photodegradation. |
| Good Film Morphology | Ensure uniform device performance and minimize charge trapping at defects. | Triphenylene's planar structure promotes self-assembly into well-ordered, stable thin films. nih.gov |
Supramolecular Assembly and Advanced Materials Science of Triphenylene D12 Derivatives
Self-Assembly of Discotic Mesophases
Discotic liquid crystals (DLCs) are a class of materials that exhibit phases intermediate between solid and liquid, characterized by a high degree of molecular order. sioc-journal.cnresearchgate.net Triphenylene (B110318) and its derivatives are archetypal molecules for the formation of discotic mesophases due to their flat, aromatic cores that facilitate self-assembly into ordered columnar structures. ebi.ac.ukuva.es
Formation of Columnar Structures and Liquid Crystalline Properties
The self-assembly of triphenylene-based molecules is driven by intermolecular forces such as van der Waals interactions, electrostatic forces, and particularly π-π stacking. uva.es These interactions promote the stacking of the disc-like molecules one on top of another, forming columns. uva.esresearchgate.net These columns then arrange themselves into two-dimensional lattices, giving rise to various types of columnar mesophases, such as hexagonal (Colh) or rectangular (Colrec). sioc-journal.cnfigshare.com
The liquid crystalline properties of these materials are influenced by factors such as the nature of the peripheral side chains attached to the triphenylene core. sioc-journal.cn For instance, the length and flexibility of these chains can modulate the transition temperatures between different phases. uva.es The resulting columnar structures create one-dimensional pathways for charge transport, making these materials promising for applications in organic electronics. sioc-journal.cnresearchgate.net
Impact of Deuteration on Mesophase Stability and Molecular Organization
The replacement of hydrogen with deuterium (B1214612) in triphenylene to form triphenylene-d12 can have a subtle but significant impact on the material's properties. Deuteration alters the vibrational modes of the molecule due to the increased mass of deuterium compared to hydrogen. This change in vibrational dynamics can influence the intermolecular interactions and, consequently, the stability and organization of the mesophase. d-nb.info
Research suggests that deuteration can lead to a more stable molecular arrangement. d-nb.info This increased stability can manifest as higher transition temperatures for the mesophases. The more defined molecular organization resulting from deuteration can also lead to improved charge transport properties within the columnar structures.
Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
This compound and its non-deuterated counterparts are increasingly utilized as fundamental building blocks in the construction of highly ordered, porous materials known as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). ebi.ac.ukresearchgate.neticn2.cat These materials are of great interest for their potential applications in areas such as gas storage, separation, and catalysis. researchgate.netwikipedia.org
This compound as a Building Block for Porous Conductive Frameworks
The planar and symmetric structure of triphenylene makes it an ideal organic linker for creating two-dimensional (2D) and three-dimensional (3D) frameworks. ebi.ac.ukresearchgate.net In MOFs, triphenylene-based ligands coordinate with metal ions to form extended, crystalline networks. chemrxiv.orgpnas.org In COFs, triphenylene units are linked together through strong covalent bonds. wikipedia.orgrsc.org The use of this compound in these frameworks can influence the resulting material's properties, potentially enhancing crystallinity and mechanical strength.
The inherent porosity of these frameworks, combined with the electronic properties of the triphenylene core, makes them excellent candidates for the development of porous conductive materials. icn2.catresearchgate.netchemrxiv.org
Electronic Conductivity and Charge Delocalization within MOF/COF Architectures
A key feature of triphenylene-based MOFs and COFs is their potential for high electrical conductivity. chemrxiv.orgpnas.orgrsc.org This conductivity arises from the delocalization of π-electrons across the aromatic triphenylene units and, in the case of MOFs, through the metal-ligand coordination. chemrxiv.orgethz.ch The ordered arrangement of the triphenylene building blocks within the framework provides pathways for efficient charge transport. pnas.orgnih.gov
Frameworks built with triphenylene-based ligands are particularly noteworthy because the flat aromatic linkers can form strongly delocalized orbitals with the metal ions, a defining feature of traditional inorganic and organic conductors. chemrxiv.orgpnas.org This charge delocalization is crucial for achieving high conductivity. chemrxiv.orgpnas.org
Extensive π-π Stacking Interactions and their Role in Framework Conductivity
In addition to in-plane charge delocalization through the framework's bonds, out-of-plane conductivity is significantly influenced by π-π stacking interactions between the triphenylene units of adjacent layers. chemrxiv.orgpnas.orgethz.ch The close packing of these aromatic cores, often with intermolecular distances as short as 3.0 Å, creates efficient pathways for charge to move between the layers. chemrxiv.orgpnas.org
| Feature | Description | Relevant Compounds |
| Mesophase Type | Discotic liquid crystals typically form columnar mesophases. | Triphenylene derivatives |
| Driving Force for Self-Assembly | π-π stacking interactions between the flat, aromatic cores. | Triphenylene, this compound |
| Framework Type | Used as a building block for both Metal-Organic and Covalent Organic Frameworks. | This compound, Hexaoxytriphenylene |
| Key Property | High electrical conductivity due to charge delocalization and π-π stacking. | Lanthanide-based MOFs, Triphenylene-based COFs |
| Conductivity Mechanism | In-plane charge delocalization and out-of-plane transport via π-π stacking. | Triphenylene-based MOFs and COFs |
Modular O2 Electroreduction Activity in Triphenylene-based MOFs
Metal-organic frameworks (MOFs) are valued in electrocatalysis for their high surface area and tunable structures. nih.govscispace.com Triphenylene-based ligands are particularly effective in creating two-dimensional (2D) conductive MOFs. nih.govmit.edu When triphenylene ligands, substituted with either amino or phenol (B47542) groups, react with various metals, they form layered 2D MOFs. nih.govmit.edu These materials have shown significant activity for the oxygen reduction reaction (ORR), a key process in fuel cells and metal-air batteries. researchgate.net
Research has demonstrated that the catalytic activity of these triphenylene-based MOFs is phase-dependent. nih.gov Triphenylene ligands can form two different phases, hexagonal and trigonal, with metal ions. scispace.comrsc.org The hexagonal phase exhibits high electrical conductivity and redox activity, which facilitates efficient electron transfer to oxygen, leading to high ORR activity. nih.govrsc.org In contrast, the trigonal phases require a much higher overpotential to achieve reductive current, resulting in lower current density compared to the hexagonal MOFs. nih.govrsc.org This difference is attributed to the importance of π-stacking within the MOF layers, which is essential for achieving high electrical conductivity and catalytic performance, regardless of the specific metal or chelating atom used. nih.govmit.edu
Mechanistic studies on materials like Ni₃(HITP)₂ (HITP = 2,3,6,7,10,11-hexaiminotriphenylene) have revealed that the ORR proceeds on a ligand-based active site. scispace.comrsc.org The identity of the metal and the degree of electron delocalization throughout the framework are crucial factors that influence the electronic structure and, consequently, the electrocatalytic activity. scispace.comrsc.org Potentiostatic rotating ring disk electrode (RRDE) studies are used to determine the products of the ORR, distinguishing between the 2-electron reduction to hydrogen peroxide and the 4-electron reduction to water. nih.gov
| MOF Phase | Key Structural Feature | Electrical Conductivity | ORR Activity | Rationale |
| Hexagonal | Efficient π-stacking | High | High | Facile electron transfer to O₂ and subsequent catalyst turnover. nih.govrsc.org |
| Trigonal | Less optimal π-stacking | Lower | Lower | Higher overpotential required to drive reductive current. nih.govrsc.org |
Multicomponent Supramolecular Co-Assembly
The self-assembly of molecules into complex, functional structures is a cornerstone of supramolecular chemistry. publichealthtoxicology.comscimagojr.com Multicomponent co-assembly, where different molecular building blocks are combined, allows for the creation of materials with integrated and enhanced functionalities. rsc.org This strategy is particularly powerful in developing chiral supramolecular polymers and hierarchical structures. rsc.orgrsc.org
In these systems, non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces govern the spontaneous organization of molecules. mdpi.commdpi.com The use of multiple components can lead to complex phase behaviors and the formation of hierarchical structures that span multiple length scales, from the molecular to the macroscopic. rsc.orgmdpi.com
Hierarchical Supramolecular Assemblies for Light-Harvesting and Energy Transfer
Inspired by natural photosynthesis, researchers have developed artificial light-harvesting systems (LHS) using supramolecular assemblies. rsc.orgnih.gov These systems are designed to capture light energy and channel it to a specific location via processes like Förster resonance energy transfer (FRET). rsc.orgchemrxiv.org Hierarchical self-assembly is a key strategy to organize chromophores (light-absorbing molecules) in a precise spatial arrangement to ensure efficient energy transfer. rsc.org
Multicomponent systems often involve an energy donor, which absorbs light at a shorter wavelength, and an energy acceptor, which receives the energy and fluoresces at a longer wavelength. rsc.orgnih.gov In some cases, a third component acts as a relay, enabling a sequential, two-step energy transfer cascade. nih.gov For instance, a system has been developed using a tetraphenylethylene (B103901) (TPE) derivative as a donor, Eosin Y (ESY) as a relay, and Nile Red (NiR) as the final acceptor. nih.gov Such multi-chromophoric assemblies can be used in applications like photocatalysis. nih.govchemrxiv.org The efficiency of these systems relies on good spectral overlap between the emission of the donor and the absorption of the acceptor, as well as their close proximity within the assembly. chemrxiv.org
| System Component | Role in Light-Harvesting System | Example Compound(s) |
| Energy Donor | Absorbs initial light energy. | Tetraphenylethylene (TPE) derivatives. rsc.orgnih.gov |
| Relay Acceptor | Receives energy from the donor and transfers it to the final acceptor. | Eosin Y (ESY). nih.gov |
| Terminal Acceptor | Receives energy and performs a function (e.g., emission, catalysis). | Nile Red (NiR). nih.gov |
Chiral Supramolecular Polymerization and Control over Helical Handedness
Chiral supramolecular polymers are helical structures that have potential applications in determining the origin of homochirality in nature and in developing new functional organic materials. rsc.orgresearchgate.net The formation and handedness (left- or right-handed) of these helical structures can be controlled by using chiral monomeric units or external stimuli. rsc.org The transfer of chirality from a single molecule to a large supramolecular assembly is a key process that depends on factors like the strength of non-covalent interactions and the polymerization mechanism. rsc.org
Derivatives of triphenylene, such as triphenylene-2,6,10-tricarboxamides (TTAs), are known to form helical supramolecular polymers. researchgate.net The handedness of these helical structures can be influenced by factors like temperature, which can alter solvation and affect the preferred helical conformation. researchgate.net The self-assembly process often follows a cooperative nucleation-elongation model. rsc.org In some systems, a helical inversion can be induced by a change in temperature, where a left-handed helix converts to a right-handed one upon heating. rsc.org This control over helicity is crucial for designing materials with specific chiroptical properties. The introduction of stereogenic units directly into the polymer chain is a particularly effective way to control the handedness of the resulting helical polymer. d-nb.info
| Factor | Influence on Helical Supramolecular Polymers | Example System |
| Chiral Monomers | Dictates the inherent handedness of the polymer. | Triphenylene-tricarboxamides (TTAs) with chiral side chains. researchgate.net |
| Temperature | Can induce helical inversion by altering solvation. researchgate.netrsc.org | N-triphenylamines with D-alanine and glycine (B1666218) moieties. rsc.org |
| Metal Coordination | Can induce or invert helicity upon complex formation. nih.gov | Bipyridine ligand with an alanine (B10760859) moiety complexing with Ag⁺. nih.gov |
Photoactuating Artificial Muscles from Supramolecular Assemblies
The amplification of molecular motion to generate macroscopic force is the principle behind artificial muscles. nih.gov Supramolecular assemblies of photoresponsive molecules, or molecular motors, provide a powerful platform for creating such systems. nih.govtitech.ac.jp These materials can convert light energy into mechanical work, offering opportunities for applications like soft actuators and responsive biomedical materials. nih.govnih.gov
One approach involves designing photoswitchable amphiphiles that self-assemble into ordered structures like fibers or films. nih.govresearchgate.net Upon irradiation with light of a specific wavelength, the molecular switches undergo a shape change (photoisomerization), which disrupts the packing within the supramolecular assembly. researchgate.net This molecular-level change is amplified throughout the material, resulting in a macroscopic shape change, such as bending or contracting. nih.govresearchgate.net A key challenge is understanding the link between the dynamic transformations at the assembly level and the macroscopic actuation function. nih.gov Recent work on a photoswitch amphiphile based on a thermally stable, overcrowded alkene core has led to the development of an artificial muscle that can bend upon photoirradiation and then recover its shape without external intervention. nih.govnih.gov
Theoretical and Computational Chemistry Approaches for Triphenylene D12
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and related properties of molecules like Triphenylene-d12. scispace.comnih.govrsc.org It offers a balance between computational cost and accuracy, making it suitable for polycyclic aromatic hydrocarbons.
Electronic Structure and Molecular Orbital Calculations
DFT calculations are instrumental in elucidating the electronic makeup of this compound. These studies focus on the energies and distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter that influences the molecule's electronic transitions and reactivity. For the parent compound, triphenylene (B110318), DFT calculations using functionals like B3LYP with a 6-311+G** basis set have been employed to determine its structural and electronic properties. researchgate.netnih.gov The deuteration in this compound primarily affects vibrational modes, while the electronic structure remains largely analogous to its hydrogenated counterpart. Computational studies, including DFT and Time-Dependent DFT (TD-DFT), have been used to correlate isotopic substitution with shifts in emission spectra.
Table 1: Calculated Electronic Properties of Triphenylene This table presents representative data for the parent compound, triphenylene, which is electronically similar to this compound.
| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| DFT/B3LYP | 6-311+G** | -5.8 | -1.2 | 4.6 |
| DFT/wB97xD | 6-31+G* | -6.0 | -0.9 | 5.1 |
Prediction and Assignment of Vibrational Spectra
Theoretical vibrational analysis is essential for interpreting experimental infrared (IR) and Raman spectra. For this compound, DFT calculations can predict the vibrational frequencies and intensities of its normal modes. The substitution of hydrogen with deuterium (B1214612) atoms leads to significant shifts in the vibrational frequencies, particularly for modes involving C-H (now C-D) stretching and bending. kyoto-u.ac.jp Studies on triphenylene and its derivatives have used the B3LYP method with basis sets like 6-311+G** to calculate vibrational spectra. researchgate.netnih.gov These theoretical predictions, often scaled to better match experimental data, allow for precise assignment of the observed spectral bands. kyoto-u.ac.jp For instance, dispersed fluorescence spectra of jet-cooled this compound have been analyzed with the aid of DFT calculations to assign vibronic bands in the ground state. kyoto-u.ac.jp The isotopic shifts induced by deuteration are a key feature that can be accurately modeled. kyoto-u.ac.jp
Analysis of Geometrical Distortions upon Functionalization
While this compound itself is a non-functionalized hydrocarbon, DFT studies on functionalized triphenylene derivatives provide insight into how the core structure responds to substituent groups. researchgate.netnih.gov Research on nitrated triphenylenes, for example, has shown how the addition of a nitro group can cause geometrical distortions in the planar triphenylene structure. researchgate.netnih.gov These studies calculate changes in bond lengths and angles, providing a detailed picture of the structural perturbations. researchgate.netnih.gov Such computational analyses are critical for understanding how functionalization, a common strategy in materials science to tune molecular properties, affects the triphenylene framework. researchgate.net This knowledge is transferable to understanding the structural integrity and potential reactivity of the this compound core in various chemical environments.
Advanced Quantum Chemical Methods for Excited State Characterization
Beyond ground-state properties, understanding the excited states of this compound is crucial for its application in photophysics and optoelectronics. Advanced quantum chemical methods are required to accurately describe these states.
Pariser-Parr-Pople Approximation for Triplet State Wavefunctions
The Pariser-Parr-Pople (PPP) method, a semi-empirical quantum mechanical approach, has been successfully applied to calculate the properties of the lowest triplet state in triphenylene. aip.orgresearchgate.net This method is particularly effective for conjugated π-electron systems. Research has shown that the PPP approximation can calculate the wavefunction and energy of the lowest triplet state relative to the ground state with very good agreement with experimental values. aip.orgresearchgate.net Furthermore, the zero-field splitting parameter D, a key characteristic of triplet states observable in electron paramagnetic resonance (EPR) spectroscopy, has also been calculated using this method, yielding results consistent with experimental data. aip.orgresearchgate.net The PPP method, sometimes combined with other techniques, remains a valuable and computationally efficient tool for studying the excited states of organic molecules. ucl.ac.ukchemrxiv.orgaps.org
Modeling Vibronic Coupling Schemes in Electronic Transitions
Vibronic coupling refers to the interaction between electronic states and vibrational motion, which plays a critical role in the photophysics of molecules by influencing the shape of absorption and emission spectra and mediating non-radiative decay processes. researchgate.netdiva-portal.orglibretexts.org In molecules with high symmetry like triphenylene, certain electronic transitions may be formally forbidden. Vibronic coupling can provide a mechanism for these transitions to gain intensity. Modeling these coupling schemes is computationally demanding and requires sophisticated theoretical frameworks. nih.gov For this compound, deuteration alters the vibrational frequencies, thereby modifying the vibronic coupling landscape compared to the hydrogenated form. This isotopic effect can influence excited-state lifetimes and fluorescence quantum yields. Theoretical models that account for vibronic coupling are essential for a complete understanding of the molecule's photophysical behavior, including processes like intersystem crossing and internal conversion. researchgate.netnih.gov
Simulation of Intermolecular Interactions and Solid-State Phenomena
The solid-state properties of molecular materials like this compound are governed by the collective behavior of molecules arranged in a crystal lattice. Theoretical and computational chemistry provides powerful tools to simulate these intermolecular interactions and understand the resulting solid-state phenomena. These approaches are crucial for predicting how molecular packing influences the material's electronic and photophysical characteristics, which are vital for its application in organic electronics.
While the term "crystal field theory" traditionally describes the effects of an electrostatic field from surrounding ligands on the d-orbitals of a central metal ion in coordination complexes allen.inwikipedia.orgscribd.comlibretexts.org, its principles can be extended to understand the influence of the crystalline environment on the electronic properties of organic molecules like this compound. In this context, the "crystal field" is the electrostatic field generated by the surrounding molecules in the lattice. This field perturbs the electronic energy levels of an individual molecule, leading to phenomena distinct from the gas phase.
In the solid state, the planar aromatic structure of triphenylene molecules facilitates significant π-π stacking interactions. pnas.orgchemrxiv.org These interactions are a primary driver of the crystal packing and have a profound effect on the electronic properties. The close proximity of neighboring molecules in a stack, often as close as 3.0 Å, leads to the delocalization of electronic orbitals and the formation of electronic bands. pnas.orgchemrxiv.org
Computational studies, particularly those using Density Functional Theory (DFT), have been instrumental in elucidating these effects. For instance, in triphenylene-based metal-organic frameworks (MOFs), DFT calculations reveal that strong π-π stacking interactions result in the formation of disperse electronic bands, which are essential for charge transport. pnas.org The calculations show that the electronic band structure is highly anisotropic, with significant dispersion along the stacking direction (the crystallographic c-axis) and relatively flat bands in other directions. pnas.org This indicates that the crystal structure directly creates pathways for efficient one-dimensional charge transport.
Furthermore, the crystalline environment can induce changes in the vibrational modes of the triphenylene core. pnas.orgchemrxiv.org Temperature-dependent Raman spectroscopy, coupled with theoretical modeling, has shown discontinuities in vibrational frequencies at certain temperatures, signifying structural transitions and a redistribution of charges within the molecular framework. pnas.orgchemrxiv.org These findings highlight how the collective solid-state environment, or crystal field, directly modulates the fundamental electronic and vibrational properties of the triphenylene unit.
Table 1: Influence of Crystalline Environment on Triphenylene Electronic Properties
| Studied Phenomenon | Key Finding | Implication for Electronic Properties | Computational/Experimental Method |
| π-π Stacking | Triphenylene linkers form closely packed columns with intermolecular distances as short as 3.0 Å. pnas.org | Enables efficient charge delocalization and the formation of conductive pathways along the stacking axis. pnas.orgchemrxiv.org | X-ray Diffraction, Density Functional Theory (DFT) |
| Electronic Band Structure | DFT calculations show disperse bands crossing the Fermi level along the π-stacking direction (A-Γ vector). pnas.org | The material behaves like a one-dimensional metal, with high conductivity along the stacks. pnas.org | Density Functional Theory (DFT) |
| Vibrational Modes | Raman spectra show clear discontinuities in band shifts and intensities at specific temperatures. pnas.orgchemrxiv.org | Indicates temperature-induced structural transitions and charge redistribution within the crystal lattice. pnas.org | Temperature-Dependent Raman Spectroscopy |
The charge transport efficiency in organic semiconductors is fundamentally governed by microscopic parameters that can be effectively modeled using computational methods. For materials like this compound operating in the hopping regime, the most critical parameters are the charge transfer integral (also known as electronic coupling) and the reorganization energy. nih.gov
Transfer Integral (J) represents the electronic coupling between adjacent molecules and dictates the ease with which a charge can hop from one molecule to the next. nih.gov Quantum chemical calculations are widely used to determine these integrals. nih.gov For triphenylene systems, studies have shown that the transfer integral is extremely sensitive to the relative orientation and distance between stacked molecules. nih.govresearchgate.net The value of J can vary significantly with small changes in stacking distance and twist angle, directly impacting charge mobility. researchgate.net Computational approaches based on Kohn-Sham Hamiltonian matrix elements, defined in terms of the molecular orbitals of individual molecules, are employed to calculate these values. researchgate.net
Reorganization Energy (λ) is the energy required to deform the geometry of a molecule from its neutral state to its charged state (and vice versa) upon charge transfer. escholarship.org A lower reorganization energy generally leads to higher charge mobility. It has two components: the energy difference between the neutral molecule in its optimal geometry and its geometry in the charged state, and the corresponding energy difference for the charged molecule. rsc.org DFT calculations at levels like B3LYP/6-31G(d,p) are commonly used to compute λ. escholarship.orgrsc.org For triphenylene-based systems, calculated reorganization energies for electron transport (λ-) can be as low as 0.10 eV, which is competitive with other well-known n-type materials and indicates a good potential for electron transport. escholarship.org The deuteration in this compound primarily affects the vibrational modes, which can influence the reorganization energy and potentially lead to improved charge transport characteristics compared to the non-deuterated version.
Theoretical studies combining these parameters allow for a detailed understanding of structure-property relationships. For example, calculations on triphenylene derivatives have shown that hole mobility is highly dependent on achieving both a high transfer integral and a low reorganization energy through favorable molecular packing. researchgate.net
Table 2: Calculated Charge Transport Parameters for Triphenylene Systems
| Parameter | Description | Typical Calculated Value (Triphenylene/Derivatives) | Computational Method |
| Hole Transfer Integral (Jh) | Electronic coupling between the Highest Occupied Molecular Orbitals (HOMOs) of adjacent molecules. researchgate.net | Highly dependent on distance; e.g., ~0.00766 eV for a naphthalene (B1677914) dimer as a model system. scm.com For triphenylene, it is sensitive to twist angle and stacking. researchgate.net | DFT (Kohn-Sham Hamiltonian), CAM-B3LYP researchgate.netrsc.org |
| Electron Transfer Integral (Je) | Electronic coupling between the Lowest Unoccupied Molecular Orbitals (LUMOs) of adjacent molecules. scm.com | Dependent on molecular arrangement; e.g., ~0.03780 eV for a naphthalene dimer. scm.com | DFT (Kohn-Sham Hamiltonian), CAM-B3LYP rsc.orgscm.com |
| Hole Reorganization Energy (λh) | Energy cost for geometric relaxation upon hole transfer. | ~0.18 eV (for Triphenylene) escholarship.org | DFT (B3LYP/6-31G(d,p)) escholarship.org |
| Electron Reorganization Energy (λe) | Energy cost for geometric relaxation upon electron transfer. | ~0.26 eV (for Triphenylene) escholarship.org | DFT (B3LYP/6-31G(d,p)) escholarship.org |
| Site Energy | Energy of a charged molecule in the electrostatic field of its neutral neighbors. | -5.26 eV (for a dimer at 3.5 Å separation and 45° twist) researchgate.net | DFT researchgate.net |
Astrochemical Relevance and Interstellar Studies of Deuterated Polycyclic Aromatic Hydrocarbons Pahs Including Triphenylene D12
Deuterium (B1214612) Fractionation in Interstellar Environments
The enrichment of PAHs with deuterium, a process known as deuterium fractionation, is significantly influenced by the unique conditions of interstellar space. aanda.orgaip.org The slight difference in zero-point energy between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds, with the C-D bond being slightly stronger, is a primary driver for these processes. astrochem.org Several key mechanisms have been identified that lead to the deuteration of PAHs. astrochem.orgmdpi.com
Gas-Phase Ion-Molecule Reactions in Cold Dense Molecular Clouds
In the frigid depths of cold, dense molecular clouds where temperatures can plummet to as low as 10 Kelvin, gas-phase ion-molecule reactions are a significant pathway for deuterium enrichment. astrochem.orgarxiv.org At these low temperatures, exothermic reactions involving ions can proceed efficiently. astrochem.org A key process involves the reaction of a PAH molecule with a deuterated hydrogen ion (H2D+), a species that becomes abundant in these cold environments. astrochem.orgarxiv.org This reaction results in the transfer of a deuterium atom to the PAH. Subsequent neutralization of the charged PAH can lead to the retention of the deuterium atom. astrochem.org This mechanism is thought to initially favor the deuteration of larger PAHs. astrochem.org
UV Photolysis of PAHs in Deuterium-Enriched Ices
Within the icy mantles that coat dust grains in dense molecular clouds, the photolysis of PAHs by ultraviolet (UV) radiation is another important deuteration pathway. astrochem.orgresearchgate.net These ice mantles can become enriched in deuterium through gas-grain interactions. astrochem.org When PAHs embedded in these deuterium-rich ices are irradiated by UV photons, a series of chemical reactions can occur, including the exchange of hydrogen for deuterium atoms on the aromatic structure. researchgate.netnasa.gov This process can lead to the formation of deuterated PAHs and is largely independent of the size of the PAH molecule. researchgate.net Laboratory experiments have demonstrated that UV irradiation of PAHs in deuterium-enriched water ices leads to oxidation, reduction, and deuterium-hydrogen exchange reactions. aanda.org
Photon-Driven Deuteration due to Unimolecular Photodissociation in Warm Regions
In warmer regions of space, such as photodissociation regions (PDRs), where PAHs are exposed to a significant flux of UV photons, a process known as unimolecular photodissociation can lead to deuterium enrichment. astrochem.orgnasa.gov The absorption of a UV photon can provide enough energy to break a C-H bond. Due to the slightly lower zero-point energy of the C-D bond, the C-H bond is preferentially broken, leading to an enrichment of deuterium in the remaining PAH population. astrochem.org This mechanism is particularly effective for smaller PAHs, typically those with fewer than 40-50 carbon atoms, as larger molecules can dissipate the excess energy through vibrational modes without breaking a bond. astrochem.orgnasa.gov Theoretical estimates suggest this process can occur over a wide range of temperatures. astrochem.org
Infrared Observational Signatures of Deuterated PAHs
The detection of deuterated PAHs in the vastness of space relies on infrared astronomy. The substitution of a hydrogen atom with a heavier deuterium atom causes a shift in the vibrational frequencies of the molecule, resulting in unique spectral signatures. aanda.orgarxiv.org These signatures, specifically the C-D stretching vibrations, provide the primary evidence for the existence of deuterated PAHs in interstellar environments. nasa.govresearchgate.net
Detection of C-D Stretching Vibrations in Nebulae
Infrared observations of various nebulae, such as the Orion Bar and M17, have revealed faint emission features in the 4.4 to 4.8 micrometers (µm) wavelength range. aanda.orgresearchgate.netaanda.org These features are attributed to the C-D stretching modes of deuterated PAHs. researchgate.neteas-journal.org The aromatic C-D stretch is typically observed around 4.4 µm, while the aliphatic C-D stretching modes (both asymmetric and symmetric) are found between 4.63 and 4.85 µm. aanda.orgarxiv.org The detection of these bands provides direct evidence for the presence of deuterium in the interstellar PAH population. researchgate.net However, these features are generally weak, and their detection requires sensitive instruments like those aboard the Infrared Space Observatory (ISO) and the AKARI satellite. universiteitleiden.nlaanda.orgarxiv.org It has been noted that in some observations, the CN-stretch of cyano-PAHs could potentially be an alternative explanation for emission in this wavelength region, highlighting the complexities of interstellar spectroscopy. rsc.org
Analysis of Aromatic vs. Aliphatic C-D Stretching Features
The relative intensities of the aromatic and aliphatic C-D stretching features can provide valuable information about the physical and chemical conditions of the environment where the PAHs reside. aanda.orgarxiv.org Observations have shown that in many cases, the aliphatic C-D stretching feature is stronger than the aromatic one. universiteitleiden.nlaanda.orgaanda.org In some instances, the aromatic C-D feature is not detected at all. aanda.orgaanda.org This suggests that the conditions leading to the deuteration of the aromatic rings of PAHs may be less common or that the deuterium is more readily incorporated into aliphatic side groups. aanda.org The ratio of the intensities of the C-D bands to the corresponding C-H bands (at 3.3 µm for aromatic and 3.4-3.5 µm for aliphatic) can be used to estimate the D/H ratio in the PAH population. aanda.orgaanda.org
Below is an interactive data table summarizing the observed infrared bands of deuterated PAHs.
| Vibrational Mode | Wavelength (µm) | Region of Observation | Reference |
| Aromatic C-D Stretch | ~4.4 | Orion Bar, M17 | aanda.orgresearchgate.netaanda.org |
| Aliphatic C-D Stretch (asymmetric) | ~4.63 | Orion Bar, M17 | aanda.orgarxiv.orgaanda.org |
| Aliphatic C-D Stretch (symmetric) | ~4.75 | arxiv.orgaanda.org | |
| Aliphatic C-D Stretch (general) | 4.63 - 4.85 | Milky Way HII regions | aanda.org |
C-D Out-of-Plane Vibrational Modes as Diagnostic Tools
In the study of interstellar environments, deuterated polycyclic aromatic hydrocarbons (PAHs), such as Triphenylene-d12, offer unique insights. The vibrational modes associated with the deuterium isotope serve as powerful diagnostic tools. While C-D stretching vibrations in the 3-5 µm spectral region have been a primary focus, the out-of-plane (oop) vibrational modes at longer wavelengths also present a valuable, albeit more complex, diagnostic opportunity. leidenuniv.nloup.com
The substitution of hydrogen with deuterium in a PAH like triphenylene (B110318) significantly alters its vibrational frequencies. annualreviews.org The heavier mass of deuterium causes the C-D vibrational modes to appear at lower frequencies compared to their C-H counterparts. This isotopic shift is particularly useful for identifying the presence of deuterated species in space. The C-D out-of-plane bending modes are of particular interest as they fall in a spectral region that can help confirm and complement observations of C-D stretching modes. oup.com
However, using C-D oop modes as a definitive diagnostic tool is challenging. Unlike the distinct solo, duo, and trio C-H oop modes which are sensitive to the number of adjacent hydrogen atoms on a benzene (B151609) ring, the C-D oop modes are more delocalized. Theoretical studies on deuterated pyrene (B120774) and their cations have shown that the C-D oop vibrations are often coupled with C-C-C bending modes, making it difficult to assign a specific C-D oop frequency to a particular number of adjacent D atoms. This coupling complicates the use of these modes to uniquely identify the structure of the emitting deuterated PAH. oup.com Despite these complexities, the investigation of C-D oop modes is considered a supportive diagnostic tool for deuterium-containing PAHs, especially for observations at longer wavelengths. oup.com
| Vibrational Mode Type | Typical Wavelength Region (µm) | Diagnostic Significance |
| Aromatic C-H Stretch | ~3.3 | Indicates presence of standard PAHs. |
| Aliphatic C-H Stretch | ~3.4 | Suggests superhydrogenated PAHs. researchgate.net |
| Aromatic C-D Stretch | ~4.4 | Unambiguous indicator of aromatic deuterated PAHs. researchgate.netaanda.org |
| Aliphatic C-D Stretch | ~4.65 | Indicator of aliphatic deuterated PAHs. researchgate.netaanda.org |
| C-H Out-of-Plane Bend | ~11-15 | Sensitive to the number of adjacent H atoms. researchgate.net |
| C-D Out-of-Plane Bend | Longer than C-H oop | Potentially supportive diagnostic for deuterated PAHs, but complex due to vibrational coupling. oup.com |
Implications for Cosmic Nucleosynthesis and Galactic Chemical Evolution
The study of deuterated PAHs has profound implications for understanding the lifecycle of elements in the universe and the chemical evolution of galaxies.
PAHs are ubiquitous and abundant molecules in the ISM, and they can lock up a significant fraction of certain elements. aanda.orgastrochem.org The D/H ratio measured in these molecules provides a unique tracer for the degree of astration. aanda.org Observations of deuterated PAHs in HII regions like the Orion Bar and M17 have been used to estimate the D/H ratio in the PAH population. aanda.orgaanda.org These measurements, when compared with the primordial D/H ratio and the values observed in the gas phase, help to quantify how much deuterium has been consumed by stars over the galaxy's history. researchgate.netdntb.gov.ua The depletion of gas-phase deuterium in some regions of the Milky Way is greater than what can be explained by astration alone, suggesting that a significant amount of deuterium might be incorporated into PAHs. aanda.org
| Location | Observed PAH D/H Ratio (Peeters et al. 2004) | Observed PAH D/H Ratio (Onaka et al. 2014) | Primordial D/H (Predicted) |
| Orion Bar | 0.17 ± 0.03 | 0.029 ± 0.002 | ~2.6 x 10⁻⁵ |
| M17 | 0.36 ± 0.08 | 0.023 ± 0.004 | ~2.6 x 10⁻⁵ |
Note: The earlier, higher D/H ratios did not fully account for the intrinsic intensity differences between C-H and C-D stretching features. Later studies provided lower, potentially more accurate, upper limits. aanda.orgaanda.org
The distribution of deuterium and the D/H ratio across different molecular species are key to tracing interstellar chemical evolution. nasa.govstsci.edu Deuterated molecules, including PAHs, are essential probes of the physical conditions and chemical history of various astrophysical environments, from cold, dense molecular clouds to photodissociation regions near hot stars. cambridge.orgastrochem.orgmdpi.com
The degree of deuterium fractionation—the enrichment of a molecule in deuterium relative to the cosmic D/H abundance—is highly sensitive to the environment. stsci.eduaanda.org In cold interstellar clouds, for instance, ion-molecule reactions can lead to significant deuterium enrichment in certain molecules. astrochem.org In warmer, photon-dominated regions, other processes, such as photodissociation, may influence the deuteration of PAHs. astrochem.org By studying the D/H ratio in PAHs found in different environments, such as those within meteorites or observed in interstellar clouds, scientists can reconstruct the chemical and physical pathways these molecules have experienced. astrochem.orgmdpi.com
The analysis of deuterated species provides crucial constraints for models of interstellar chemistry. cambridge.orgaanda.org The detection of more than 20 different deuterated molecules in the ISM highlights the complexity of these chemical networks. stsci.edu As infrared spectroscopy with instruments like the James Webb Space Telescope (JWST) allows for more sensitive observations, the study of deuterated PAHs like this compound will offer more detailed insights into the processing of organic matter throughout the evolution of our galaxy and beyond. leidenuniv.nlnasa.govastrochymist.org
Advanced Analytical Methodologies Utilizing Triphenylene D12 As a Reference Standard
Quantification and Quality Control in Environmental Analysis of Polycyclic Aromatic Hydrocarbons
The analysis of polycyclic aromatic hydrocarbons (PAHs) in environmental samples is a significant challenge due to the complexity of the matrices and the low concentration of the analytes. thermofisher.com Triphenylene-d12 is widely used to ensure the quality and accuracy of these demanding analyses. isotope.com
In gas chromatography-mass spectrometry (GC-MS), this compound is frequently employed as both an internal standard and a recovery surrogate for the quantification of PAHs. As an internal standard, a known quantity of this compound is added to a sample extract immediately before injection into the GC-MS system. Because it behaves almost identically to native triphenylene (B110318) and other similar PAHs during chromatography, any variations in instrument response or injection volume affect both the standard and the analytes equally. shimadzu.comnih.gov By comparing the signal intensity of the target analyte to that of the known concentration of this compound, a precise and accurate quantification can be achieved. nih.gov
When used as a recovery surrogate (or surrogate standard), this compound is added to the sample at the very beginning of the analytical procedure, prior to any extraction or cleanup steps. tandfonline.comnist.gov Its recovery at the end of the process indicates the efficiency of the entire sample preparation method. tandfonline.comhelcom.fi Since PAHs can be lost during these steps, the recovery percentage of the deuterated surrogate is used to correct the final measured concentration of the native PAHs, thereby providing a more accurate assessment of their true concentration in the original sample. tandfonline.com Due to the wide boiling range of PAHs, analytical methods often employ a suite of deuterated compounds, such as naphthalene-d8, phenanthrene-d10, and perylene-d12, alongside this compound, to ensure accurate recovery data across the entire class of compounds. helcom.figcms.cz
Table 1: Properties and Role of this compound in GC-MS Analysis
| Property | Value/Description | Relevance in Analytical Chemistry |
|---|---|---|
| Chemical Formula | C₁₈D₁₂ | The 12 deuterium (B1214612) atoms provide a distinct mass signature. |
| Molecular Weight | 240.37 g/mol | Higher mass than native triphenylene (228.29 g/mol ), allowing for clear differentiation by mass spectrometry. isotope.com |
| Chemical Purity | Typically ≥98% | High purity is essential for its role as a quantitative standard. isotope.com |
| Function | Internal Standard / Recovery Surrogate | Corrects for analytical variability and sample preparation losses, enhancing accuracy. tandfonline.com |
| Primary Technique | Gas Chromatography-Mass Spectrometry (GC-MS) | The gold standard for separating and detecting PAHs in complex mixtures. |
Developing robust methods to extract and purify PAHs from complex environmental samples like soil, sediment, water, and biological tissues is a critical step in their analysis. thermofisher.comresearchgate.net These matrices contain numerous interfering compounds, such as lipids and other organic matter, that can compromise the accuracy of GC-MS analysis. thermofisher.comnih.gov
Deuterated standards like this compound are indispensable for validating the effectiveness of these extraction and cleanup procedures. nist.govnih.gov By spiking a matrix with a known amount of this compound before applying an extraction technique—such as Soxhlet extraction, solid-phase extraction (SPE), or accelerated solvent extraction (ASE)—analysts can quantify the amount of the standard recovered. tandfonline.comscielo.br This recovery data provides a direct measure of the method's efficiency for PAHs. For example, a new SPE method developed for isolating PAHs from lettuce was validated by measuring the recovery of a deuterated internal standard. nih.gov Similarly, when analyzing standard reference materials like marine sediment, perdeuterated PAHs are added prior to extraction to ensure accurate quantification. nist.gov If recovery is low, the extraction and purification steps can be optimized until an acceptable efficiency is achieved, ensuring that the final analytical data is reliable and accurately reflects the contaminant levels in the sample. scielo.br
Table 2: Common Extraction and Purification Techniques for PAHs in Environmental Samples
| Technique | Matrix Example | Principle | Role of this compound |
|---|---|---|---|
| Soxhlet Extraction | Soil, Sediment, Air Particulates | Continuous solid-liquid extraction with an organic solvent. tandfonline.com | Added before extraction to assess and correct for the recovery efficiency of the entire process. tandfonline.comnist.gov |
| Solid-Phase Extraction (SPE) | Water, Plant Matter | Analytes are partitioned between a solid phase and a liquid phase to isolate them from interferents. nih.gov | Used to validate the cleanup efficiency and quantify analyte loss during the purification steps. nih.govgcms.cz |
| Accelerated Solvent Extraction (ASE) | Marine Tissues | Pressurized fluid extraction at elevated temperatures to increase efficiency and reduce solvent use. scielo.br | Added to the sample to determine the extraction efficiency and ensure the method's accuracy for biological samples. scielo.br |
Application as Internal Standards and Recovery Surrogates in GC-MS Analysis
Isotopic Labeling for Mechanistic Studies in Chemical and Biological Systems
The use of stable isotope-labeled compounds like this compound extends beyond simple quantification to the intricate study of reaction mechanisms in both chemical and biological systems. symeres.comnumberanalytics.com
Isotopic labeling is a powerful technique for tracing the fate of molecules through complex processes. numberanalytics.comnih.gov By introducing this compound into a controlled system, researchers can track its transformation and identify its degradation products. For instance, to understand the environmental fate of PAHs, this compound can be used to study processes like atmospheric phototransformation. researchgate.net As the labeled compound degrades, its transformation products will retain the deuterium label, allowing them to be identified with certainty by mass spectrometry. This provides unambiguous evidence of the reaction pathway, helping to elucidate the mechanisms of environmental degradation, persistence, and the formation of potentially more toxic byproducts. researchgate.net This approach provides clear insights into pollution sources and the behavior of contaminants under various environmental conditions.
Isotope Dilution Mass Spectrometry (IDMS) is recognized as a primary ratio measurement method capable of achieving the highest levels of accuracy and precision in quantitative analysis. osti.govoup.com The fundamental principle of IDMS involves adding a known amount of an isotopically enriched standard, or "spike" (such as this compound), to a sample containing an unknown quantity of the corresponding native analyte. osti.govontosight.ai
After the spike is added, it is critical that it is completely homogenized with the sample, ensuring that the native analyte and the isotopic standard are in equilibrium. osti.gov The sample then undergoes extraction, cleanup, and analysis by mass spectrometry. The mass spectrometer measures the ratio of the native analyte to the isotopic spike. ontosight.ai Because a known amount of the spike was added, this measured ratio allows for the precise calculation of the original amount of the native analyte in the sample. osti.gov A key advantage of IDMS is that it corrects for any loss of the analyte during the sample preparation and analysis process. oup.com As long as the spike and native analyte behave identically and are thoroughly mixed, any material lost during extraction or purification will not affect the final measured isotopic ratio, making IDMS an exceptionally robust and accurate technique for analyzing challenging samples. ontosight.ainih.gov
Q & A
Q. What are the optimal synthetic routes for Triphenylene-d12, and how is isotopic purity validated?
Methodological Answer: Triphenylene-d12 is typically synthesized via catalytic deuteration of triphenylene using deuterium gas and palladium-based catalysts under controlled conditions. Isotopic purity (≥98% deuteration) is validated using high-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>2</sup>H NMR spectroscopy. For instance, the absence of residual proton signals in <sup>1</sup>H NMR at δ 7.5–8.5 ppm confirms successful deuteration. Quantitative analysis via <sup>2</sup>H NMR integration ensures compliance with isotopic labeling standards .
Q. Which analytical techniques are critical for characterizing this compound in environmental samples?
Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) coupled with isotope dilution is the gold standard for detecting Triphenylene-d12 in complex matrices. EPA Method 525.2 outlines protocols for extracting polycyclic aromatic hydrocarbons (PAHs) using solid-phase extraction (SPE), followed by GC-MS quantification with deuterated internal standards (e.g., Chrysene-d12) to correct for matrix effects .
Q. How does this compound serve as an internal standard in PAH quantification?
Methodological Answer: As a deuterated analog, Triphenylene-d12 minimizes ionization variability in mass spectrometry by co-eluting with non-deuterated PAHs. Its use follows the isotope dilution principle, where signal ratios (d12/d0) are calibrated against known concentrations. This method improves accuracy in environmental monitoring, particularly for EPA-regulated PAHs in water and soil .
Q. What are the key considerations for storing and stabilizing this compound in laboratory settings?
Methodological Answer: Store Triphenylene-d12 in amber glass vials under inert gas (argon) at –20°C to prevent photodegradation and isotopic exchange. Regular stability testing via UV-Vis spectroscopy (absorbance peaks at 254 nm and 345 nm) and periodic NMR validation ensure long-term integrity. Contamination risks are mitigated by using dedicated glassware and avoiding protonated solvents .
Advanced Research Questions
Q. How do isotopic effects of this compound influence its photophysical properties compared to non-deuterated analogs?
Methodological Answer: Deuteration alters vibrational modes, reducing non-radiative decay rates. Time-resolved fluorescence spectroscopy reveals longer excited-state lifetimes (τ) for Triphenylene-d12 (e.g., τ = 12.3 ns vs. 9.8 ns for triphenylene). Computational studies (DFT/TD-DFT) further correlate isotopic substitution with red-shifted emission spectra, critical for designing optoelectronic materials .
Q. What experimental strategies resolve contradictions in reported solubility parameters for this compound in non-polar solvents?
Methodological Answer: Discrepancies arise from solvent purity and temperature gradients. Use a controlled gravimetric method: saturate solvents (e.g., hexane, toluene) with Triphenylene-d12 at 25°C, filter, and quantify dissolved analyte via UV-Vis. Cross-validate with Hansen solubility parameters (δD, δP, δH) to reconcile literature inconsistencies .
Q. How can computational modeling predict the environmental fate of this compound in aquatic systems?
Methodological Answer: Molecular dynamics (MD) simulations parameterized with experimental log Kow (octanol-water partition coefficient) and Henry’s law constants model adsorption/desorption kinetics on sediment surfaces. QSAR (Quantitative Structure-Activity Relationship) databases further predict biodegradation pathways, validated via microcosm studies with <sup>13</sup>C-labeled analogs .
Q. What methodologies identify isotopic exchange artifacts in this compound during catalytic reactions?
Methodological Answer: Probe exchange using <sup>2</sup>H NMR and kinetic isotope effect (KIE) studies. For example, in hydrogenation reactions, monitor deuterium loss via GC-MS headspace analysis. Control experiments with proton scavengers (e.g., tert-butanol) and inert reaction vessels (Teflon-lined) isolate exchange mechanisms .
Q. How do researchers address signal interference when using this compound in high-throughput screening (HTS)?
Methodological Answer: Implement orthogonal detection methods: LC-MS/MS with MRM (multiple reaction monitoring) for specificity. For fluorescence-based assays, use time-gated detection to exclude background noise. Cross-check against blank matrices spiked with Triphenylene-d12 to validate selectivity .
Q. What frameworks guide the design of studies investigating this compound’s role in PAH toxicity mechanisms?
Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses. For example: “Does Triphenylene-d12 mitigate CYP450-mediated metabolic activation of benzo[a]pyrene in vitro?” Use human hepatocyte models with isotopically labeled substrates and UPLC-HRMS to track metabolite profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
